
3-(o-Fluorophenyl)-5-hydroxymethyl-2-oxazolidinone carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(o-Fluorophenyl)-5-hydroxymethyl-2-oxazolidinone carbamate is a compound that features a fluorophenyl group, a hydroxymethyl group, and an oxazolidinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(o-Fluorophenyl)-5-hydroxymethyl-2-oxazolidinone carbamate typically involves the reaction of o-fluorophenyl isocyanate with a suitable oxazolidinone derivative. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. The process may also include purification steps such as recrystallization or column chromatography to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(o-Fluorophenyl)-5-hydroxymethyl-2-oxazolidinone carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The oxazolidinone ring can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of 3-(o-Fluorophenyl)-5-carboxy-2-oxazolidinone carbamate.
Reduction: Formation of 3-(o-Fluorophenyl)-5-aminomethyl-2-oxazolidinone carbamate.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(o-Fluorophenyl)-5-hydroxymethyl-2-oxazolidinone carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-(o-Fluorophenyl)-5-hydroxymethyl-2-oxazolidinone carbamate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to the desired therapeutic effect. The fluorophenyl group can enhance the compound’s binding affinity to its target, while the oxazolidinone ring may contribute to its stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic with a similar fluorophenyl group.
Pentafluorophenyl esters: Compounds with multiple fluorine atoms on the phenyl ring, used in peptide and protein conjugation.
Uniqueness
3-(o-Fluorophenyl)-5-hydroxymethyl-2-oxazolidinone carbamate is unique due to its combination of a fluorophenyl group and an oxazolidinone ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for various applications.
Propiedades
Número CAS |
29218-35-7 |
|---|---|
Fórmula molecular |
C11H11FN2O4 |
Peso molecular |
254.21 g/mol |
Nombre IUPAC |
[3-(2-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl carbamate |
InChI |
InChI=1S/C11H11FN2O4/c12-8-3-1-2-4-9(8)14-5-7(18-11(14)16)6-17-10(13)15/h1-4,7H,5-6H2,(H2,13,15) |
Clave InChI |
WQOMFJAWVDQTQD-UHFFFAOYSA-N |
SMILES canónico |
C1C(OC(=O)N1C2=CC=CC=C2F)COC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


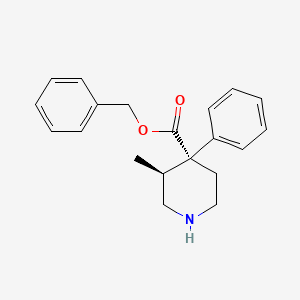
amino]-2-propylpentane-nitrile Hydrochloride; Verapamil Hydrochloride Imp. O (EP) as Hydrochloride; Verapamil Hydrochloride Impurity O as Hydrochloride; Verapamil Impurity O as Hydrochloride](/img/structure/B13423303.png)
![4-[(1,1-Dioxidobenzo[d]isothiazol-3-yl)(methyl)amino]phenyl Acrylate](/img/structure/B13423315.png)
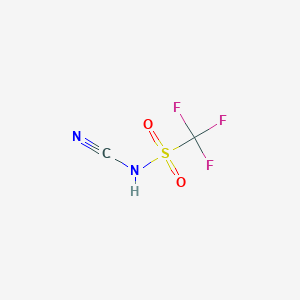
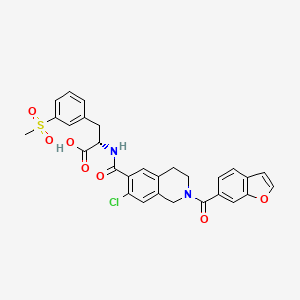
![N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl]benzamide](/img/structure/B13423330.png)
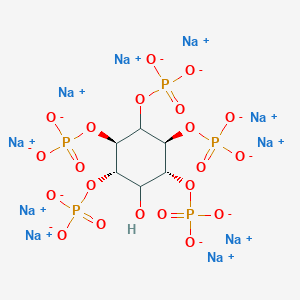
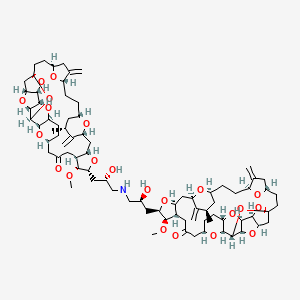
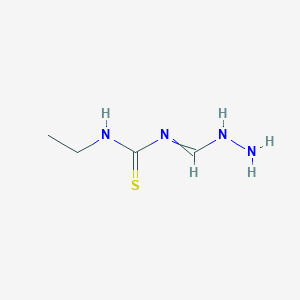
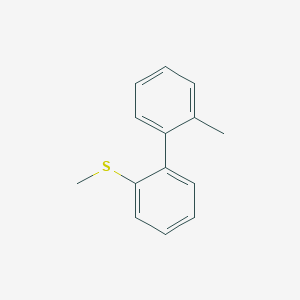
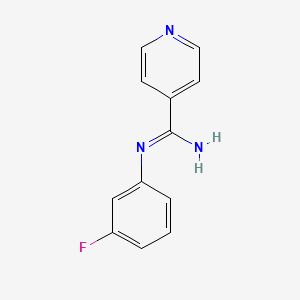
![11-fluoro-7-methylbenzo[c]acridine](/img/structure/B13423360.png)
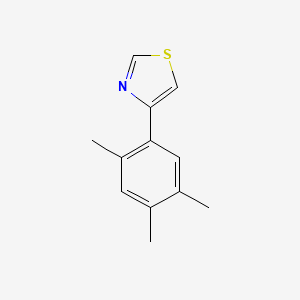
![1-[4-(4-Ethylcyclohexyl)cyclohexyl]-3,5-difluorobenzene](/img/structure/B13423391.png)
